molecular formula C12H16N4O B14873699 (3-(1-(1H-pyrrol-1-yl)cyclopentyl)-1,2,4-oxadiazol-5-yl)methanamine

(3-(1-(1H-pyrrol-1-yl)cyclopentyl)-1,2,4-oxadiazol-5-yl)methanamine

Cat. No.: B14873699
M. Wt: 232.28 g/mol
InChI Key: PUQCJXFATOXZKQ-UHFFFAOYSA-N
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Description

(3-(1-(1H-pyrrol-1-yl)cyclopentyl)-1,2,4-oxadiazol-5-yl)methanamine is a synthetic organic compound that features a pyrrole ring, a cyclopentyl group, and an oxadiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1-(1H-pyrrol-1-yl)cyclopentyl)-1,2,4-oxadiazol-5-yl)methanamine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Cyclopentyl group attachment: This step may involve the alkylation of the pyrrole ring with a cyclopentyl halide under basic conditions.

    Oxadiazole ring formation: The oxadiazole ring can be synthesized via the cyclization of a suitable precursor, such as a hydrazide with a nitrile or carboxylic acid derivative.

    Methanamine group introduction: This final step might involve the reduction of a nitrile or the amination of a suitable precursor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions could target the oxadiazole ring or any nitro groups present, leading to the formation of amines.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents such as halides, sulfonates, or organometallic compounds can be used under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyrrole oxides, while reduction could produce various amines.

Scientific Research Applications

Chemistry

In chemistry, (3-(1-(1H-pyrrol-1-yl)cyclopentyl)-1,2,4-oxadiazol-5-yl)methanamine could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Medicinal chemistry could explore this compound for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of (3-(1-(1H-pyrrol-1-yl)cyclopentyl)-1,2,4-oxadiazol-5-yl)methanamine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (3-(1-(1H-pyrrol-1-yl)cyclopentyl)-1,2,4-oxadiazol-5-yl)methanamine: can be compared with other pyrrole- and oxadiazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

[3-(1-pyrrol-1-ylcyclopentyl)-1,2,4-oxadiazol-5-yl]methanamine

InChI

InChI=1S/C12H16N4O/c13-9-10-14-11(15-17-10)12(5-1-2-6-12)16-7-3-4-8-16/h3-4,7-8H,1-2,5-6,9,13H2

InChI Key

PUQCJXFATOXZKQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=NOC(=N2)CN)N3C=CC=C3

Origin of Product

United States

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